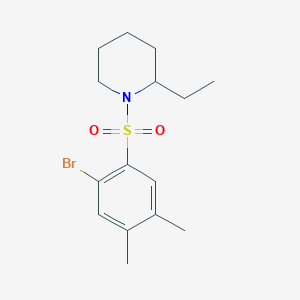

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine is a chemical compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl group attached to a benzene ring, which is further connected to an ethylpiperidine moiety. Its molecular formula is C14H20BrNO2S.

Métodos De Preparación

The synthesis of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine typically involves multiple steps:

Formation of the Piperidine Ring: The brominated intermediate is then reacted with 2-ethylpiperidine under suitable conditions to form the final product.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that derivatives of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine may exhibit antidepressant-like effects. In animal models, compounds with similar structures have shown significant reductions in depressive behaviors when assessed using the forced swim test and tail suspension test. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation.

Neuroprotective Effects

Studies have suggested that this compound may provide neuroprotective benefits against neurodegenerative diseases. For instance, it has been shown to inhibit apoptosis in neuronal cells exposed to toxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to model Parkinson's disease.

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Pharmacological Activities

Case Study 1: Antidepressant Effects

A study conducted on rats demonstrated that administration of this compound resulted in a notable decrease in depressive-like symptoms compared to control groups. This was attributed to increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Neuroprotection Against MPTP

In a controlled experiment involving mice treated with MPTP, those administered with the compound showed a marked reduction in neurodegeneration as assessed by histological analysis. The results suggested that the compound may enhance survival pathways in neurons.

Case Study 3: Cancer Cell Apoptosis

In vitro tests revealed that treatment with the compound led to a dose-dependent increase in apoptosis rates among breast cancer cells. Flow cytometry analysis confirmed increased caspase activity, indicating the compound's potential as an anticancer agent.

Mecanismo De Acción

The mechanism by which 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in its reactivity and binding affinity to biological targets. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways, leading to various biological effects .

Comparación Con Compuestos Similares

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine can be compared with other similar compounds, such as:

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine: This compound has a fluorophenyl group instead of an ethyl group, which can alter its chemical and biological properties.

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine: The presence of dichlorophenyl groups introduces additional reactivity and potential biological activities.

Actividad Biológica

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related case studies.

- Molecular Formula : C13H18BrNO2S

- Molecular Weight : 323.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a piperidine ring substituted with a sulfonyl group and a brominated aromatic moiety, which may contribute to its biological activity.

This compound has been investigated for its role as an inhibitor of specific enzymes and receptors involved in various physiological processes. Notably, it has shown potential as an inhibitor of cysteine proteases, particularly cathepsins, which are implicated in numerous diseases including cancer and inflammatory conditions .

Therapeutic Applications

The compound has been studied for its potential use in treating:

- Cancer : Inhibition of cathepsin S has been linked to reduced tumor growth and metastasis.

- Inflammatory Diseases : The compound may modulate immune responses by inhibiting proteolytic enzymes involved in inflammation.

- Metabolic Disorders : Its effects on glucose metabolism suggest potential applications in diabetes management.

Case Studies and Research Findings

- Cancer Research : A study published in Circulation highlighted that inhibiting cathepsin S could reduce cardiovascular events in chronic kidney disease patients, suggesting a broader application for compounds targeting this enzyme .

- Inflammation Modulation : Research indicated that compounds similar to this compound effectively reduced inflammation markers in animal models of arthritis .

- Diabetes Management : In vitro studies demonstrated that this compound could enhance insulin sensitivity in adipocytes, providing a basis for further exploration in metabolic syndrome treatments .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-ethylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2S/c1-4-13-7-5-6-8-17(13)20(18,19)15-10-12(3)11(2)9-14(15)16/h9-10,13H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVDRUSVANXLOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.